Hydroquinone

説明

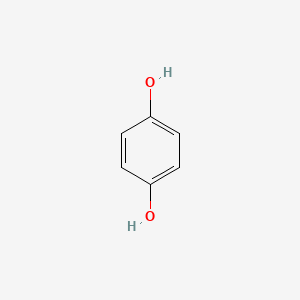

What is Hydroquinone?

this compound is a phenolic compound also known as 1,4-dihydroxybenzene. It is found naturally in tea, coffee and wine. It is utilized in the chemical, photographic and cosmetics industries.What are the uses of this compound?

this compound can be used as an agent for skin lightening. It can be used for topically treatment of floral designs freckles, freckles, and other small moles caused by aging. This compound can be associated with melanosis exogenous, dermatitis, and irritation to the skin. It reduces melanogenesis. This compound is employed as a reagent in transformation of DNA using sodium bisulfite. It is also used as a chemical to aid in Timm staining. This compound is able to react with dichlorophosphine and produce bicyclic derivatives of phosphonate. This compound is employed as a photo reducer and developer as a reagent used for the measurement of the phosphates in small quantities; and also as an antioxidant.特性

IUPAC Name |

benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGBRXMKCJKVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2, Array | |

| Record name | HYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0166 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26982-52-5 | |

| Record name | Hydroquinone homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26982-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7020716 | |

| Record name | Hydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydroquinone appears as light colored crystals or solutions. May irritate the skin, eyes and mucous membranes. Mildly toxic by ingestion or skin absorption., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Light-tan, light-gray, or colorless crystals; [NIOSH], Solid, COLOURLESS CRYSTALS., Light-tan, light-gray, or colorless crystals. | |

| Record name | HYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Benzenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydroquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0166 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROQUINONE (DIHYDROXYBENZENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/175 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydroquinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0338.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

545 to 549 °F at 760 mmHg (EPA, 1998), 285-287, 285-287 °C, 286.00 to 288.00 °C. @ 760.00 mm Hg, 287 °C, 545 °F | |

| Record name | HYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09526 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0166 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROQUINONE (DIHYDROXYBENZENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/175 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydroquinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0338.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

329 °F (EPA, 1998), 329 °F, 329 °F (CLOSED CUP), 165 °C (329 °F) (Closed cup), 329 °F (165 °C) (Closed cup), 165 °C, 329 °F (Molten) | |

| Record name | HYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0166 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROQUINONE (DIHYDROXYBENZENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/175 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydroquinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0338.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 68 °F (NTP, 1992), 6.72g/L at 20 deg C, In water, 72,000 mg/L at 25 °C, In water, 6.72 g/L at 20 °C. Also water solubility = 3.85 g/L at 0 °C; 5.12 g/L at 10 °C; 5.40 g/L at 15 °C; 8.76 g/L at 30 °C; 11.5 g/L at 40 °C; 25/9 g/L at 60 °C; 46.8 g/L at 80 °C; 66.4 g/L at 100 °C, 7% soluble in water at 25 °C, Grams of hydroquinone per 100 g solvent (30 °C); ethanol 46.4; acetone 28.4; water 8.3; benzene 0.06; tetrachloromethane 0.01, For more Solubility (Complete) data for HYDROQUINONE (6 total), please visit the HSDB record page., 72.0 mg/mL at 25 °C, Solubility in water, g/100ml at 15 °C: 5.9, 7% | |

| Record name | HYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09526 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0166 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hydroquinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0338.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.332 at 59 °F (EPA, 1998) - Denser than water; will sink, 1.330 g/cu cm at 20 °C, Density of "saturated" air = 1.011 (150 °C) (air = 1) ... Crystals remain relatively stable in air if dry ... Reacts with molecular oxygen undergoing autooxidation in aqueous media, Relative density (water = 1): 1.3, 1.332 at 59 °F, 1.33 | |

| Record name | HYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0166 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROQUINONE (DIHYDROXYBENZENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/175 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydroquinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0338.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.81 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.81 (Air = 1), Relative vapor density (air = 1): 3.8, 3.81 | |

| Record name | HYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0166 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROQUINONE (DIHYDROXYBENZENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/175 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

4 mmHg at 302 °F (EPA, 1998), 0.000019 [mmHg], 1.9X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.12, 4 mmHg at 302 °F, 0.00001 mmHg | |

| Record name | HYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0166 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROQUINONE (DIHYDROXYBENZENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/175 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydroquinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0338.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White crystals, Monoclinic prisms (sublimation); needles from water; prisms from methanol, Light-tan, light-gray, or colorless crystals | |

CAS No. |

123-31-9 | |

| Record name | HYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroquinone [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09526 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | hydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydroquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV74C1N1AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0166 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROQUINONE (DIHYDROXYBENZENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/175 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydroquinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MX3567E0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

338 to 340 °F (EPA, 1998), 170-171, 170-171 °C, MP: 173 °C; BP 288 °C, Heat of fusion at melting point = 2.71X10+7 J/kmol, 172.3 °C, 172 °C, 338 °F | |

| Record name | HYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09526 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0166 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROQUINONE (DIHYDROXYBENZENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/175 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydroquinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0338.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Core Mechanism of Hydroquinone in Tyrosinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted mechanism of action of hydroquinone (HQ), a cornerstone in the management of hyperpigmentation. While historically regarded as the gold standard for skin lightening, its biochemical interactions are complex, involving direct enzyme inhibition, melanocyte-specific cytotoxicity, and the generation of reactive chemical species. This document synthesizes key quantitative data, detailed experimental protocols, and visual pathways to offer a comprehensive resource for research and development.

Primary Mechanism: Direct Tyrosinase Inhibition

This compound primarily exerts its depigmenting effect by directly inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] This copper-containing enzyme catalyzes the initial critical steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone.[3] By interfering with this process, this compound effectively reduces the production of melanin precursors.[1][4]

The inhibitory action of this compound is multifaceted and debated in the literature, with evidence supporting several modes of action:

-

Competitive Inhibition : Structurally similar to melanin precursors, this compound can act as a competitive inhibitor, binding to the active site of tyrosinase and competing with the natural substrate, L-tyrosine.[1][5]

-

Alternate Substrate (Pseudo-substrate) : this compound can also act as a substrate for tyrosinase.[3][6] It is a poorer substrate than tyrosine, but in the presence of L-DOPA (which acts as a cofactor), it can be effectively oxidized.[6] This process consumes the enzyme's catalytic activity that would otherwise be used for melanin synthesis.

Secondary Mechanisms of Action

Beyond direct enzyme inhibition, this compound's efficacy is significantly enhanced by other cellular effects.

-

Melanocyte-Specific Cytotoxicity : this compound exhibits selective toxicity towards melanocytes.[7][8] It can disrupt fundamental cellular processes by inhibiting DNA and RNA synthesis, altering melanosome formation and degradation, and ultimately leading to melanocyte destruction.[1][7] This cytotoxic effect is believed to be mediated by the generation of reactive quinone species within the melanocyte, a process catalyzed by tyrosinase itself.[3][7]

-

Generation of Reactive Oxygen Species (ROS) : The enzymatic oxidation of this compound by tyrosinase produces highly reactive intermediates, including benzoquinone (BQ) and hydroxybenzoquinone (HBQ).[3][6] These quinones can engage in redox cycling, generating reactive oxygen species (ROS) that lead to oxidative damage of cellular components like membrane lipids and proteins, including tyrosinase, further contributing to the depigmenting effect.[3]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory concentration (IC₅₀) of this compound against tyrosinase varies depending on the enzyme source (e.g., mushroom vs. human) and assay conditions. The data below is compiled from various studies to provide a comparative overview.

| Compound | Enzyme Source | Substrate | IC₅₀ Value (µM) | Reference |

| This compound | Mushroom | L-DOPA | ~680 | [5] |

| This compound | Human | L-Tyrosine | ~4400 | [9] |

| This compound | Human | - | >500 | [10] |

| Kojic Acid (Control) | Mushroom | L-DOPA | ~16 - 27.3 | [9][11] |

| Arbutin (Control) | Human | - | ~6500 | [9] |

Note: IC₅₀ values can be inconsistent across studies due to variations in enzyme purity and experimental protocols.[10][12] Some studies report that this compound shows little to no inhibition in certain concentration ranges, and can even cause an apparent activation of the enzyme at lower concentrations before inhibition is observed at higher concentrations.[12][13]

Signaling Pathway: Impact on Melanogenesis Regulation

This compound can indirectly influence melanogenesis by affecting upstream signaling pathways that regulate the expression of tyrosinase and other melanogenic enzymes. The primary pathway involves the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanin synthesis.

Alpha-melanocyte-stimulating hormone (α-MSH) binding to its receptor on melanocytes activates a cascade that increases intracellular cyclic AMP (cAMP). This leads to the phosphorylation and activation of CREB (cAMP response element-binding protein), which in turn promotes the transcription of the MITF gene. MITF then activates the transcription of key melanogenic genes, including TYR (tyrosinase), TRP1, and TRP2. Some evidence suggests that compounds affecting melanogenesis can achieve this by down-regulating MITF.[14][15] While direct, extensive studies on this compound's effect on the MITF pathway are limited, its broad cellular impacts suggest a potential for indirect influence.

Experimental Protocols

Reproducible and standardized assays are critical for evaluating tyrosinase inhibitors. Below are detailed methodologies for key in vitro experiments.

Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of commercially available mushroom tyrosinase, using L-DOPA or L-Tyrosine as a substrate. The formation of dopachrome, an orange/red colored intermediate, is measured spectrophotometrically.[4][16]

1. Materials and Reagents:

-

Mushroom Tyrosinase (e.g., 1000 U/mL stock solution)

-

L-DOPA or L-Tyrosine (e.g., 2.5 mM stock solution)

-

Phosphate Buffer (e.g., 0.1 M, pH 6.8)

-

This compound (as positive control)

-

Test compound

-

96-well microplate

-

Microplate reader

2. Procedure:

-

Prepare Solutions : Prepare serial dilutions of the test compound and this compound in phosphate buffer. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and be non-inhibitory to the enzyme.

-

Assay Setup (96-well plate) :

-

To each well, add 40 µL of phosphate buffer.

-

Add 20 µL of the test compound dilution (or this compound/buffer for controls).

-

Add 100 µL of the L-DOPA (or L-Tyrosine) substrate solution.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10 minutes.

-

-

Initiate Reaction : Add 40 µL of mushroom tyrosinase solution to each well to start the reaction.

-

Measurement : Immediately place the plate in a microplate reader. Measure the absorbance at 475-492 nm every minute for 20-30 minutes.[17][18]

-

Data Analysis :

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Protocol 2: Cellular Melanin Content Assay (B16F10 Murine Melanoma Cells)

This cell-based assay quantifies the effect of a compound on melanin production in a relevant cell line.[19][20]

1. Materials and Reagents:

-

B16F10 murine melanoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

α-MSH (to stimulate melanogenesis, optional)

-

Test compound and controls (e.g., this compound)

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., 1 M NaOH with 10% DMSO)

-

6-well or 24-well cell culture plates

-

Microplate reader

2. Procedure:

-

Cell Culture : Seed B16F10 cells into a culture plate (e.g., 1 x 10⁵ cells/well in a 6-well plate) and allow them to adhere overnight.

-

Treatment : Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (this compound). If desired, α-MSH (e.g., 100 nM) can be added to stimulate melanin production.

-

Incubation : Incubate the cells for 48-72 hours.

-

Cell Harvesting :

-

Wash the cells twice with ice-cold PBS.

-

Harvest the cells using trypsinization and transfer to a microcentrifuge tube.

-

Pellet the cells by centrifugation (e.g., 3,000 rpm for 5 minutes).

-

-

Melanin Solubilization :

-

Aspirate the supernatant and add an appropriate volume of Lysis Buffer (e.g., 100 µL of 1 M NaOH with 10% DMSO).

-

Incubate at a high temperature (e.g., 80°C) for 1-2 hours to dissolve the melanin granules.

-

-

Measurement : Transfer the lysate to a 96-well plate and measure the absorbance at 405-492 nm using a microplate reader.[19][20]

-

Normalization (Optional but Recommended) : To account for any effects on cell proliferation, normalize the melanin content to the total protein content of the cells (determined by a separate protein assay like BCA or Bradford from a parallel set of cell pellets) or by cell count.

-

Data Analysis : Calculate the percentage reduction in melanin content relative to the control group.

Experimental and Screening Workflows

The discovery and validation of tyrosinase inhibitors typically follow a structured workflow, progressing from high-throughput screening to detailed mechanistic studies.

References

- 1. droracle.ai [droracle.ai]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. activeconceptsllc.com [activeconceptsllc.com]

- 5. Short-sequence oligopeptides with inhibitory activity against mushroom and human tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of inhibition of melanogenesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Melanocytotoxic chemicals and their toxic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Depigmenting action of this compound depends on disruption of fundamental cell processes. | Semantic Scholar [semanticscholar.org]

- 9. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]

- 15. Sargahydroquinoic Acid Suppresses Hyperpigmentation by cAMP and ERK1/2-Mediated Downregulation of MITF in α-MSH-Stimulated B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thieme-connect.de [thieme-connect.de]

- 17. researchgate.net [researchgate.net]

- 18. odinity.com [odinity.com]

- 19. med.upenn.edu [med.upenn.edu]

- 20. benchchem.com [benchchem.com]

Hydroquinone's Duality: An In-depth Technical Guide to its Antioxidant and Free Radical Scavenging Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroquinone (HQ), a dihydroxybenzene, is a molecule of significant interest in various scientific disciplines due to its potent reactive oxygen species (ROS) scavenging and antioxidant capabilities. Its ability to donate hydrogen atoms and electrons makes it an effective agent against free radical-induced oxidative stress, a key pathological factor in numerous diseases. However, the bioactivity of this compound is complex, as it can also exhibit pro-oxidant properties under certain conditions, particularly in the presence of transition metal ions. This technical guide provides a comprehensive overview of the antioxidant and free radical scavenging properties of this compound, detailing the underlying chemical mechanisms, relevant signaling pathways, and the experimental protocols used for its evaluation. Quantitative data from various studies are summarized to facilitate comparative analysis.

Core Mechanism of Antioxidant Action

The primary antioxidant mechanism of this compound revolves around its ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them and terminating damaging chain reactions. This process involves the transformation of this compound into a relatively stable semiquinone radical, and subsequently to benzoquinone.[1][2] This redox cycling is central to its antioxidant function.

The key reactions are:

-

Hydrogen Atom Transfer (HAT): this compound donates a hydrogen atom from one of its hydroxyl groups to a free radical (R•), forming a stable molecule (RH) and a semiquinone radical (HQ•).

-

HQ + R• → HQ• + RH

-

-

Single Electron Transfer (SET): this compound can also donate an electron to a free radical, forming a this compound radical cation and an anion of the radical. This is often followed by proton transfer.

The efficiency of these processes is influenced by factors such as the pH of the medium and the nature of the solvent.[1]

The this compound-Quinone Redox Cycle

The antioxidant action of this compound is intrinsically linked to its redox state. The reversible oxidation of this compound to benzoquinone via a semiquinone intermediate is a key process.

Caption: The this compound-Quinone Redox Cycle.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of this compound and its derivatives has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant potency.

| Compound/Derivative | Assay | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) | Key Experimental Conditions |

| This compound | DPPH | 31.96 | Ascorbic Acid | 39.48 | Methanol, 30 min incubation in the dark.[3] |

| This compound | DPPH | 10.96 µg/mL | Ascorbic Acid | - | 100 µg/mL concentration.[4] |

| This compound | ABTS | 4.57 | Ascorbic Acid | 10.45 | -[1] |

| Benzyl 5-O-β-D-glucopyranosyl-2,5-dihydroxybenzoate | ABTS | 0.31 | This compound | 4.57 | -[1] |

| Isozonarol (sesquiterpenoid this compound) | DPPH | 71 | α-tocopherol | Similar | -[1] |

| Geranyl-hydroquinone derivative | Lipid Peroxidation | 14.5 | Trolox | 2.6 | -[1] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This widely used spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow.[3]

Methodology:

-

Reagent Preparation:

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.[5]

-

Add 100 µL of various concentrations of the this compound solution, standard, or methanol (as a blank) to the wells.[5]

-

Incubate the plate in the dark at room temperature for 30 minutes.[5][6]

-

Measure the absorbance at 517 nm using a microplate reader.[6]

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[5]

-

Plot the percentage of inhibition against the concentration to determine the IC50 value.[6]

-

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Methodology:

-

Reagent Preparation:

-

Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[6]

-

Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

-

Prepare a stock solution of this compound and a series of dilutions.

-

Use Trolox as a standard to create a calibration curve.[6]

-

-

Assay Procedure:

-

In a 96-well microplate, add a small volume (e.g., 10 µL) of the different concentrations of this compound, Trolox standards, or solvent to the wells.[6]

-

Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.[6]

-

Incubate the plate in the dark at room temperature for a set time (e.g., 7 minutes).[6]

-

Measure the absorbance at 734 nm.[6]

-

-

Data Analysis:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Generate a standard curve by plotting the percentage of inhibition versus the concentration of Trolox.

-

Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of this compound by comparing its percentage of inhibition to the Trolox standard curve.[6]

-

Caption: ABTS Radical Cation Scavenging Assay Workflow.

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity within a cellular environment.

Methodology:

-

Cell Culture:

-

Assay Procedure:

-

Wash the cells with PBS and load them with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution.[6]

-

Wash the cells to remove the excess probe.

-

Treat the cells with various concentrations of this compound and a standard antioxidant.

-

Induce oxidative stress by adding a peroxyl radical generator such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[6]

-

Measure the fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, over time.

-

-

Data Analysis:

-

Calculate the CAA value, which represents the percentage of inhibition of fluorescence compared to the control.

-

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to study the redox behavior of compounds and can be applied to assess antioxidant capacity. It provides information on the oxidation potential of the antioxidant.[7][8]

Methodology:

-

Instrumentation: A potentiostat with a three-electrode system (working electrode, reference electrode, and counter electrode) is used.

-

Procedure:

-

A solution of this compound in a suitable electrolyte (e.g., phosphate buffer) is prepared.

-

The potential of the working electrode is swept linearly with time between two set values, and the resulting current is measured.

-

The resulting plot of current versus potential is a cyclic voltammogram.

-

-

Data Analysis:

-

The anodic peak potential (Epa) indicates the oxidation potential of this compound. A lower Epa suggests a greater ability to donate electrons and thus a higher antioxidant capacity.

-

The anodic peak current (Ipa) is proportional to the concentration of the antioxidant.

-

Signaling Pathway Activation: The Nrf2-ARE Pathway

This compound and its derivatives can exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[1][9][10][11][12][13][14]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles, such as the quinone form of this compound, specific cysteine residues in Keap1 are modified. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), which enhance the cell's capacity to neutralize ROS and detoxify harmful substances.[11][12]

Caption: Activation of the Nrf2-ARE Signaling Pathway by this compound.

The Pro-oxidant Activity of this compound

Despite its well-documented antioxidant properties, this compound can act as a pro-oxidant, particularly in the presence of transition metal ions like copper (Cu²⁺) and iron (Fe³⁺).[15][16][17] This pro-oxidant activity is a critical consideration in its biological applications.

The mechanism involves a redox cycle where this compound reduces the metal ion, which is then re-oxidized by molecular oxygen, leading to the generation of reactive oxygen species.

-

Reduction of Metal Ion: this compound reduces the metal ion (e.g., Cu²⁺ to Cu⁺).

-

HQ + 2Cu²⁺ → Q + 2Cu⁺ + 2H⁺

-

-

Fenton-like Reaction: The reduced metal ion (Cu⁺) can then react with hydrogen peroxide (H₂O₂), which is often present in biological systems, to generate the highly reactive hydroxyl radical (•OH).

-

Cu⁺ + H₂O₂ → Cu²⁺ + •OH + OH⁻

-

-

Superoxide Generation: The reduced metal ion can also react with molecular oxygen to produce the superoxide radical (O₂•⁻).

-

Cu⁺ + O₂ → Cu²⁺ + O₂•⁻

-

This catalytic cycle can lead to a significant increase in oxidative stress, potentially causing cellular damage.

Caption: Pro-oxidant Mechanism of this compound in the Presence of Transition Metal Ions.

Conclusion

This compound exhibits a fascinating dual role as both an antioxidant and a pro-oxidant. Its ability to scavenge free radicals and activate the protective Nrf2 signaling pathway underscores its potential as a therapeutic agent in conditions associated with oxidative stress. However, its pro-oxidant activity, particularly in the presence of metal ions, necessitates careful consideration in drug development and toxicological assessments. A thorough understanding of the intricate mechanisms governing its antioxidant and pro-oxidant properties, as detailed in this guide, is crucial for harnessing its beneficial effects while mitigating potential risks. Further research into the specific interactions of this compound and its derivatives with biological systems will continue to elucidate its complex yet promising profile.

References

- 1. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jackwestin.com [jackwestin.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The use of cyclic voltammetry for the evaluation of antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant Activity of Natural Hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nrf2 and HSF-1 Pathway Activation via this compound-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of the NRF2 signaling pathway by copper-mediated redox cycling of para- and ortho-hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nrf2 affects this compound-induces cell cycle arrest through the p16/pRb signaling pathway and antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Dioxygen-mediated oxidation of this compound with cobalt ions in a bicarbonate aqueous solution for the production of active radicals - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]

Synthesis and Purification of Hydroquinone: A Laboratory Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of hydroquinone for laboratory applications. It includes detailed experimental protocols, quantitative data analysis, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound (benzene-1,4-diol) is a crucial aromatic organic compound with a wide range of applications in various fields, including photography, rubber production, and as an intermediate in the synthesis of polymers and agrochemicals. In the context of drug development, it serves as a key starting material and a significant metabolite of benzene, making the study of its synthesis and purity of paramount importance. This guide details common laboratory-scale synthesis routes from aniline, phenol, and benzene, along with standard purification techniques to obtain high-purity this compound suitable for research and development.

Synthesis of this compound

Several methods have been established for the synthesis of this compound. The choice of method often depends on the available starting materials, desired scale, and safety considerations. This section outlines three common laboratory-scale synthesis routes.

Synthesis from Aniline

The oxidation of aniline is a traditional and effective method for producing this compound. This two-step process involves the oxidation of aniline to p-benzoquinone, followed by the reduction of p-benzoquinone to this compound.[1][2]

Experimental Protocol:

Step 1: Oxidation of Aniline to p-Benzoquinone

-

In a well-ventilated fume hood, prepare a solution of aniline in dilute sulfuric acid.

-

Cool the solution in an ice bath to below 10 °C.

-